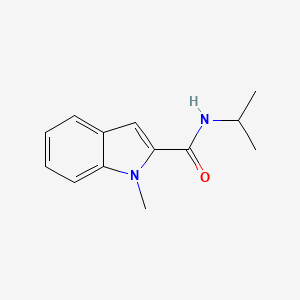![molecular formula C20H24N2O6S B11113781 Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11113781.png)
Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes multiple functional groups such as amides, carbamates, and esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Amide Group: The amide group can be introduced via a reaction between an amine and an acyl chloride or anhydride.
Formation of the Carbamate Group: This can be achieved by reacting an amine with a chloroformate.
Esterification: The carboxylate ester is typically formed by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives, such as:
Uniqueness
What sets ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE apart is its combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C20H24N2O6S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O6S/c1-7-28-20(25)15-11(2)16(19(24)22(3)4)29-18(15)21-17(23)12-8-9-13(26-5)14(10-12)27-6/h8-10H,7H2,1-6H3,(H,21,23) |
InChI Key |
YXBISMIWSVQMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoate](/img/structure/B11113705.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11113715.png)
![propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113724.png)
![2-({(E)-[17-(naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11113725.png)
![methyl [(3Z)-3-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11113738.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11113742.png)
![Methyl 2-{[(4-benzylpiperidin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11113744.png)
![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B11113748.png)
![N-(4-chlorophenyl)-N-{2-[(2E)-2-(2,3-dihydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B11113751.png)
![N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11113763.png)
![4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one](/img/structure/B11113769.png)
![2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11113776.png)
![Methyl 4-(4-cyclohexylphenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate](/img/structure/B11113778.png)
